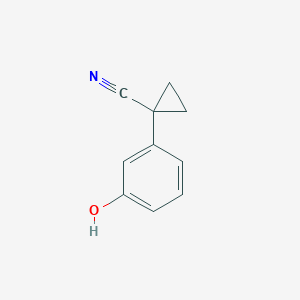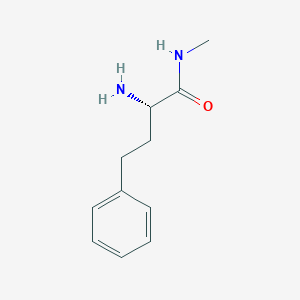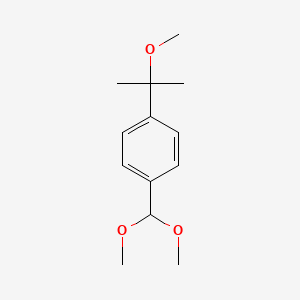
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole typically involves multiple steps:
Bromination and Chlorination: The starting benzimidazole compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 5, and 6 positions, respectively.
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where the benzimidazole derivative reacts with a protected ribofuranose derivative under acidic or basic conditions.
Acetylation: The hydroxyl groups of the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions may target the halogen substituents, leading to dehalogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dehalogenated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-5,6-dichloro-1H-benzimidazole: Lacks the ribofuranosyl moiety.
5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the bromo substituent.
2-bromo-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the chloro substituents.
Uniqueness
The presence of both bromo and chloro substituents, along with the ribofuranosyl moiety, makes 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole unique. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H17BrCl2N2O7 |
|---|---|
Poids moléculaire |
524.1 g/mol |
Nom IUPAC |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H17BrCl2N2O7/c1-7(24)27-6-14-15(28-8(2)25)16(29-9(3)26)17(30-14)23-13-5-11(21)10(20)4-12(13)22-18(23)19/h4-5,14-17H,6H2,1-3H3/t14-,15-,16-,17-/m0/s1 |
Clé InChI |
YOHBOWGRGQAKAT-QAETUUGQSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)









